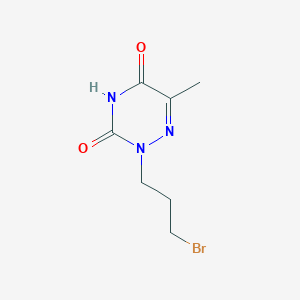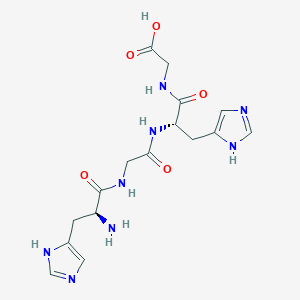
Manganese--zirconium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–zirconium (3/1) is a compound that combines manganese and zirconium in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and industrial processes. The combination of manganese and zirconium results in a material that exhibits enhanced stability, catalytic activity, and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of manganese–zirconium (3/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of manganese and zirconium salts, followed by calcination. This process typically involves dissolving manganese and zirconium salts in a suitable solvent, precipitating the mixed hydroxides by adding a base, and then calcining the precipitate at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of manganese–zirconium (3/1) often involves the use of high-temperature solid-state reactions. This method includes mixing manganese and zirconium oxides or carbonates, followed by heating the mixture at elevated temperatures to induce the formation of the compound. The process parameters, such as temperature and duration, are carefully controlled to ensure the desired phase and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Manganese–zirconium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and the coordination environment of zirconium.
Common Reagents and Conditions:
Oxidation: Manganese in the compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of manganese–zirconium (3/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese compounds, while reduction reactions can produce lower oxidation state manganese species .
Scientific Research Applications
Manganese–zirconium (3/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, manganese–zirconium (3/1) is studied for its potential use in imaging and diagnostic applications.
Medicine: The compound is being explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: In industrial applications, manganese–zirconium (3/1) is used in the production of advanced materials, such as ceramics and composites.
Mechanism of Action
The mechanism of action of manganese–zirconium (3/1) involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its catalytic activity, which facilitates various chemical reactions. The manganese component acts as a redox-active center, while the zirconium provides structural stability and enhances the overall reactivity of the compound .
Comparison with Similar Compounds
Manganese–titanium (3/1): Similar to manganese–zirconium (3/1), this compound combines manganese with titanium.
Manganese–zirconium (1/1): This compound has an equal ratio of manganese and zirconium.
Zirconium–titanium (3/1): Combining zirconium with titanium, this compound is used in high-temperature applications and as a catalyst.
Uniqueness: Manganese–zirconium (3/1) is unique due to its specific ratio of manganese to zirconium, which results in distinct catalytic and mechanical properties. Its high stability, catalytic activity, and versatility in various applications set it apart from similar compounds .
Properties
CAS No. |
86353-18-6 |
|---|---|
Molecular Formula |
Mn3Zr |
Molecular Weight |
256.04 g/mol |
IUPAC Name |
manganese;zirconium |
InChI |
InChI=1S/3Mn.Zr |
InChI Key |
GPDOFFHTUDZSBJ-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



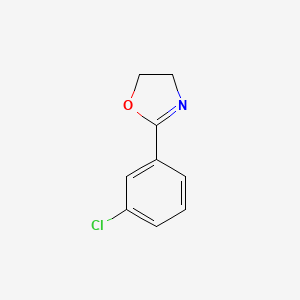
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
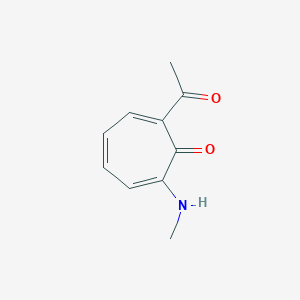
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

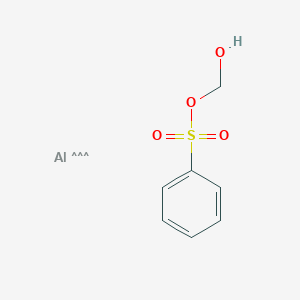
![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
